molecular formula C7H7ClN2O2 B2926705 Methyl 2-(2-chloropyrimidin-5-yl)acetate CAS No. 1261803-28-4

Methyl 2-(2-chloropyrimidin-5-yl)acetate

Cat. No.: B2926705
CAS No.: 1261803-28-4
M. Wt: 186.6
InChI Key: VTQJWAISNWPPPF-UHFFFAOYSA-N
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Description

Methyl 2-(2-chloropyrimidin-5-yl)acetate is a pyrimidine derivative featuring a chlorine atom at the 2-position of the pyrimidine ring and a methyl ester group at the 5-position via an acetoxy linker. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research for constructing spirocyclic compounds (e.g., pyrazino[1,2-e]purin-6'-ones) and functionalized heterocycles . Its structural versatility arises from the reactive chloropyrimidine core, enabling nucleophilic substitution reactions, and the ester group, which can undergo hydrolysis or transesterification.

Properties

IUPAC Name

methyl 2-(2-chloropyrimidin-5-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-12-6(11)2-5-3-9-7(8)10-4-5/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQJWAISNWPPPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CN=C(N=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2-chloropyrimidin-5-yl)acetate can be synthesized through several methods. One common method involves the reaction of 2-chloropyrimidine-5-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, and involves the use of industrial-grade reagents and equipment .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-chloropyrimidin-5-yl)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Ethyl 2-(2-chloropyrimidin-5-yl)acetate

Structural Difference : Replaces the methyl ester with an ethyl group.
Properties :

  • CAS : 917025-00-4
  • Molecular Formula : C₈H₉ClN₂O₂
  • Safety : Hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
  • Applications: Used similarly as a synthetic intermediate, with commercial availability noted in research chemical catalogs .

Methyl 2-(4-chloro-2-methylsulfanyl-pyrimidin-5-yl)acetate

Structural Difference : Chlorine at the 4-position and a methylsulfanyl group at the 2-position of the pyrimidine ring.
Properties :

  • CAS : 21573-01-3
  • Molecular Formula : C₈H₉ClN₂O₂S
  • Reactivity : The methylsulfanyl group is a better leaving group than chlorine, enhancing susceptibility to nucleophilic aromatic substitution.

Key Comparison : The 4-chloro substitution alters electronic effects on the pyrimidine ring, directing reactivity toward different positions compared to the 2-chloro isomer. The methylsulfanyl group further diversifies its utility in forming sulfur-containing derivatives .

Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate

Structural Difference : Combines ethyl ester, 4-chloro substitution, and 2-methylthio group.
Properties :

  • CAS : 61727-34-2
  • Molecular Weight : 246.71 g/mol
  • Applications : Used in synthesizing agrochemicals and pharmaceuticals due to its dual functional groups .

Ethyl 2-(4-chloropyrimidin-5-yl)acetate

Structural Difference : Chlorine at the 4-position instead of the 2-position.
Properties :

  • CAS : 6214-47-7
  • Reactivity : The 4-chloro isomer exhibits distinct regioselectivity in substitution reactions, favoring modifications at the 2-position due to electronic effects .

Key Comparison : Positional isomerism significantly impacts electronic distribution, making this compound less reactive toward nucleophilic substitution at the 2-position compared to the target compound.

Reactivity

  • Nucleophilic Substitution : The 2-chloro group in the target compound is highly reactive toward amines, thiols, and alcohols, whereas methylsulfanyl or 4-chloro analogs require harsher conditions .
  • Ester Hydrolysis : Methyl esters hydrolyze faster than ethyl esters under basic conditions due to lower steric hindrance .

Biological Activity

Methyl 2-(2-chloropyrimidin-5-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring with a chlorine atom at the 2-position and an acetate group. Its molecular formula is C8H8ClN2O2C_8H_8ClN_2O_2 with a molecular weight of approximately 188.61 g/mol. The compound's unique structure contributes to its reactivity and interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and biomolecules. The compound can act as both a nucleophile and an electrophile, facilitating various chemical reactions that lead to the modulation of enzymatic activities. This characteristic positions it as a potential inhibitor or modulator in therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Data Table: Biological Activities

Activity TypeDescriptionReference
AntimicrobialPotential activity against various pathogens
AnticancerInhibition of cancer cell growth (preliminary data)
Enzyme ModulationInteraction with specific enzymes

Case Studies and Research Findings

  • Antimicrobial Studies : In a study investigating the antimicrobial properties of chlorinated pyrimidines, this compound was found to inhibit bacterial growth effectively. The mechanism was attributed to the compound's ability to disrupt bacterial cell wall synthesis, similar to other known antimicrobial agents.
  • Anticancer Research : A related study focused on pyrimidine derivatives indicated that compounds with structural similarities to this compound showed significant cytotoxic effects against various cancer cell lines. The study utilized the MTT assay to evaluate cell viability, revealing promising results for further exploration in cancer therapeutics.
  • Enzyme Inhibition : Research has demonstrated that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition may lead to altered biochemical responses within cells, suggesting its potential role in drug development for metabolic disorders.

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